molecular formula C10H20N4O2 B1599984 1,4,8,11-Tetraazacyclotetradecane-5,12-dione CAS No. 97565-24-7

1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Cat. No. B1599984
CAS RN: 97565-24-7
M. Wt: 228.29 g/mol
InChI Key: ADQVHJIRVCAHMY-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, also known as 5,12-Dioxocyclam, is a compound used in the synthesis of molecules with electroactive cavities. It acts as a nitrogen crown ether analogue and as an antioxidant in rubber . It forms more stable metal complexes as compared to open chain ligands .


Synthesis Analysis

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione involves spectroscopic characterization (NMR, IR, MS) and determination of protonation constants . The compound has also been prepared upon reaction with copper (II) perchlorate under neutral conditions .


Molecular Structure Analysis

The crystal structures of the free-base macrocycle and two diprotonated forms, with bromide and perchlorate as counter ions, have been determined by X-ray diffraction studies . This helps to evaluate the influence of both the secondary amine’s protonation state and of the intermolecular hydrogen-bonding interactions on the macrocycle conformation .


Chemical Reactions Analysis

The spectroscopic, potentiometric, and structural data indicate that both secondary amines behave independently from each other, their protonation inducing only limited conformational changes of the macrocyclic framework . In the crystal, the diprotonated species adopt two different [3,4,3,4] diamond-lattice-type conformations as a consequence of intermolecular hydrogen bonds involving the oxo groups and the surrounding anions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.32 . It is available in powder form . The empirical formula is C10H20N4O2 · 2H2O .

Scientific Research Applications

Synthesis and Characterization

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is utilized in synthesizing various macrocyclic compounds. These compounds have been characterized for their interaction with metal ions like copper(II), demonstrating potential applications in radiotherapeutic and PET imaging technologies (Motekaitis, Sun, Martell, & Welch, 1999).

Corrosion Inhibition

Research has shown that derivatives of 1,4,8,11-tetraazacyclotetradecane-5,12-dione, such as 1,4,8,11-tetraazacyclotetradecane-5,7-dione, act as effective corrosion inhibitors for carbon steel surfaces. This highlights its potential in industrial applications for protecting metal surfaces (Tecuapa-Flores et al., 2019).

Structural Studies

The compound has been instrumental in structural studies of various copper(II) complexes. These studies provide valuable insights into the molecular configurations and behaviors of these complexes, which are crucial for understanding their chemical properties and potential applications (Bu et al., 1996).

Redox-Active Macrocycles

1,4,8,11-Tetraazacyclotetradecane-5,12-dione has been used in creating redox-active macrocycles. These compounds show promising applications in transition metal ion chemistry, acting as efficient redox-switches due to their unique structural properties (Plenio & Aberle, 1998).

Ligand Synthesis and Proton Binding Studies

The compound serves as a starting material for synthesizing macrobicyclic receptors. Its structural properties have been extensively studied, including its proton binding characteristics, which are crucial for developing new chemical receptors (Meyer et al., 2005).

Oxygen Carrier Applications

Research has shown that complexes formed with 1,4,8,11-tetraazacyclotetradecane-5,7-dione and Co(II) can bind reversibly to oxygen. This property is comparable to that of porphyrin chelates, suggesting potential biomedical applications, particularly as oxygen carriers (Ishizu et al., 1979).

Coordination Chemistry

The compound plays a crucial role in the coordination chemistry of metal ions. This includes the study of complexation behaviors and crystal structures, which are important for understanding the fundamentals of metal-ligand interactions (Zhang et al., 1997).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for this compound are not mentioned in the retrieved documents, its use in the synthesis of molecules with electroactive cavities and as an antioxidant in rubber suggests potential applications in materials science and industrial manufacturing .

properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVHJIRVCAHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC(=O)CCNCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423029
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-Tetraazacyclotetradecane-5,12-dione

CAS RN

97565-24-7
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl acrylate (344 g, 4.0 moles) was added dropwise into neat ethylenediamine (240 g, 4.0 moles) while stirring. Addition was conducted at such a rate that the reaction temperature did not exceed 45° C. Addition time was 4.0 hours. The crude colorless product, N-(2-aminoethyl)-β-alanine methyl ester (580 g), was dissolved in deionized water to give a concentration of about 25 weight percent. Allowing the solution to stand at room temperature for 2-3 days caused a white solid product to slowly precipitate. The product was obtained as a fine white powder, m.p. 198° C.-199° C. Spectral analysis confirmed the product's structure as --NHCH2CH2NHCH2CH2C(O)--2.
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
--NHCH2CH2NHCH2CH2C(O)--2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl acrylate (344 g, 4.0 moles) was added dropwise into neat ethylenediamine (240 g, 4.0 moles) while stirring. Addition was conducted at such a rate that the reaction temperature did not exceed 45° C. Addition time was 4.0 hours. The crude colorless product, N-(2-aminoethyl)-β-alanine methyl ester (580 g), was dissolved in deionized water to give a concentration of about 25 weight percent. Allowing the solution to stand at room temperature for 2-3 days caused a white solid product to slowly precipitate. The product was obtained as a fine white powder, m.p. 198° C.-199° C. Spectral analysis confirmed the product's structure as
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
AE Goeta, JAK Howard, D Maffeo… - Journal of the …, 2000 - pubs.rsc.org
The regioselective synthesis of the new N,N′-dialkylated tetraazamacrocycle 1,11-bis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane, L1, has been achieved. The copper(II) …
Number of citations: 22 pubs.rsc.org
L Frémond, E Espinosa, M Meyer, F Denat… - New Journal of …, 2000 - pubs.rsc.org
The synthesis, spectroscopic characterization (NMR, IR, MS) and protonation constants of a dioxocyclam derivative, 1,4,8,11-tetraazacyclotetradecane-5,12-dione (1), are described. …
Number of citations: 20 pubs.rsc.org
S Brandès, F Denat, S Lacour, F Rabiet… - European journal of …, 1998 - Wiley Online Library
A versatile synthesis of spherical macrobicyclic and cylindrical macrotricyclic ligands is described using 1,4,8,11‐tetraazacyclotetradecane (cyclam), 1,4,7,10‐tetraazacyclododecane (…
M Achmatowicz, LS Hegedus - The Journal of Organic Chemistry, 2003 - ACS Publications
A four-step synthesis of the title compound starting from methyl acrylate, ethylenediamine, and dimethyl malonate is reported. The synthesis can be run on a multigram scale and is …
Number of citations: 19 pubs.acs.org
H Plenio, C Aberle - Chemical Communications, 1998 - pubs.rsc.org
The reaction of 1,1′-ferrocene-bis(methylenepyridinium) with 1,4,8,11-tetraazacyclotetradecane-5,12-dione followed by reduction of the product with LiAlH4 results in a ferrocene …
Number of citations: 4 pubs.rsc.org
F Rabiet, F Denat, R Guilard - Synthetic communications, 1997 - Taylor & Francis
A convenient five-step synthesis of a cylindrical macrotricyclic ligand containing two cyclam units linked together by two m-xylyl bridges is reported starting from “trans” dioxocyclam as …
Number of citations: 21 www.tandfonline.com
G Nirmala, AK Rahiman, S Sreedaran, R Jegadeesh… - Polyhedron, 2011 - Elsevier
New trans-disubstituted macrocyclic ligands, 1,8-[N,N-bis(3-formyl-12-hydroxy-5-methyl)benzyl]-5,12-dioxo-1,4,8,11-tetraazacyclotetradecane (L 1 ), 1,8-[N,N-bis(3-formyl-12-hydroxy-5-…
Number of citations: 10 www.sciencedirect.com
M Meyer, L Frémond, E Espinosa, R Guilard… - Inorganic …, 2004 - ACS Publications
The copper(II) binding properties of the macrobicyclic diamide 1,9,12,18,22-pentaazatricyclo[7.6.6.1 ]docosa-3,5,7(22)-triene-13,19-dione (L 1 ) have been fully investigated by …
Number of citations: 40 pubs.acs.org
M Meyer, L Frémond, A Tabard, E Espinosa… - New Journal of …, 2005 - pubs.rsc.org
The 14-membered cyclic diamide 1,4,8,11-tetraazacyclotetradecane-5,12-dione (5,12-dioxocyclam) can be considered as a trans-autodiprotected tetraazamacrocycle and provides a …
Number of citations: 20 pubs.rsc.org
H Plenio, C Aberle, Y Al Shihadeh… - … A European Journal, 2001 - Wiley Online Library
The reaction of 1,1′‐ferrocene‐bis(methylenepyridinium) salt with 1,4,8,11‐tetraazacyclotetradecane‐5,12‐dione, followed by LiAlH 4 reduction results in the formation of FcCyclam. …

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